3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole
Description
Contextual Significance of Organosilicon Heterocycles in Contemporary Research
Organosilicon compounds represent a versatile class of molecules that bridge the gap between traditional organic and inorganic chemistry. wikipedia.org The inclusion of silicon into cyclic organic frameworks gives rise to organosilicon heterocycles, which have become pivotal in materials science. researchgate.net Compounds such as siloles (silacyclopentadienes) are particularly noteworthy. koreascience.kr The unique electronic structure of siloles, characterized by an effective interaction between the σ* orbitals of the silicon-carbon bonds and the π* orbital of the butadiene moiety, results in low-lying Lowest Unoccupied Molecular Orbitals (LUMO). koreascience.krnih.gov This property is highly desirable for creating electron-transporting and emissive materials, making these heterocycles fundamental building blocks for advanced electronic devices. researchgate.netkoreascience.krsemanticscholar.org The ongoing investigation into organosilicon compounds is leading to new applications in fields ranging from medicinal chemistry to the development of novel polymers. acs.orgresearchgate.netnih.gov
The Dibenzo[b,d]silole Framework: Structural Features and Research Relevance
The dibenzo[b,d]silole, also known as a silafluorene, is a specific type of organosilicon heterocycle featuring a silicon atom integrated into a fluorene-like tricyclic system. This framework possesses a rigid, planar, and extended π-conjugated system, which is conducive to efficient charge transport. acs.orgmdpi.com The incorporation of the silicon atom significantly influences the molecule's optoelectronic properties. nih.govacs.org Dibenzosilole derivatives are noted for their potential applications in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic thin-film transistors, and solar cells. koreascience.kracs.org The development of efficient synthetic pathways to these frameworks, such as palladium-catalyzed C-H bond functionalization, is an active area of research, aiming to produce these valuable structures with high selectivity. acs.orgacs.org
Position of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole within Halogenated Organosilicon Compounds
This compound belongs to the subgroup of halogenated organosilicon compounds. The presence of a bromine atom on the dibenzosilole skeleton is of critical strategic importance for synthetic chemistry. Halogenated organic molecules are versatile precursors in carbon-carbon bond-forming reactions. researchgate.net The bromine substituent in this compound serves as a reactive handle, enabling further molecular elaboration through various cross-coupling reactions, such as the Suzuki or Hiyama couplings. researchgate.netnih.govresearchgate.net This reactivity allows for the precise introduction of a wide array of functional groups, thereby facilitating the synthesis of more complex molecules, including oligomers and polymers with tailored properties. nih.gov Consequently, this compound is not typically an end-product but rather a key intermediate and building block for constructing larger, functional molecular systems for the materials science sector.
Scope and Research Objectives for Dibenzo[b,d]silole Derivatives
Current research on dibenzo[b,d]silole derivatives is largely driven by the goal of developing new functional materials with precisely controlled characteristics. A primary objective is the design and execution of novel synthetic methodologies that offer high yield and regioselectivity. researchgate.netresearchgate.net A significant area of focus is the modulation of the electronic and photophysical properties of the dibenzo[b,d]silole core. researchgate.net By systematically altering the substituents on the aromatic framework, researchers can fine-tune the frontier molecular orbital energies (HOMO and LUMO) and the optical band gap. semanticscholar.orgnih.gov This tuning is essential for optimizing the performance of these materials in specific applications, for instance, by achieving desired emission colors in OLEDs or enhancing charge carrier mobility in transistors. mdpi.com Furthermore, research extends to incorporating the dibenzosilole unit into polymeric structures to create a new class of high-performance semiconducting polymers. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1154752-04-1 achemblock.comchemicalbook.com |
| Molecular Formula | C₁₄H₁₃BrSi achemblock.com |
| Molecular Weight | 289.25 g/mol achemblock.com |
| IUPAC Name | This compound achemblock.com |
| Canonical SMILES | C[Si]1(C)C2=CC(Br)=CC=C2C3=CC=CC=C31 achemblock.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13BrSi |
|---|---|
Molecular Weight |
289.24 g/mol |
IUPAC Name |
3-bromo-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13BrSi/c1-16(2)13-6-4-3-5-11(13)12-8-7-10(15)9-14(12)16/h3-9H,1-2H3 |
InChI Key |
NYRAFWUKMMOGNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)C |
Origin of Product |
United States |
Synthetic Strategies for 3 Bromo 5,5 Dimethyl 5h Dibenzo B,d Silole and Analogous Dibenzo B,d Siloles
Established Synthetic Pathways for the Dibenzo[b,d]silole Core
The construction of the dibenzo[b,d]silole framework can be achieved through several strategic approaches, primarily involving the formation of the central five-membered silole ring by connecting two phenyl rings.
Cyclization Reactions Utilizing Organolithium and Dihalosilane Precursors
A prevalent and effective method for the synthesis of the dibenzo[b,d]silole core involves the reaction of a doubly lithiated biphenyl (B1667301) species with a dihalosilane. This approach typically begins with a 2,2'-dihalobiphenyl, such as 2,2'-dibromobiphenyl. Treatment of this precursor with an organolithium reagent, commonly n-butyllithium, at low temperatures results in a lithium-halogen exchange, generating the highly reactive 2,2'-dilithiobiphenyl intermediate. Subsequent reaction of this intermediate with a dichlorodiorganosilane, for instance, dichlorodimethylsilane, leads to the cyclization and formation of the desired 5,5-disubstituted-5H-dibenzo[b,d]silole. koreascience.kr
This synthetic route offers a versatile platform for introducing various substituents at the 5-position of the silole ring by simply altering the dihalosilane precursor. For example, using diethyldichlorosilane or diphenyldichlorosilane would yield 5,5-diethyl- or 5,5-diphenyl-5H-dibenzo[b,d]silole, respectively. koreascience.kr
Table 1: Synthesis of 5,5-Disubstituted-5H-dibenzo[b,d]siloles via Lithiation Route. koreascience.kr
| Dihalosilane Precursor | Resulting 5,5-Substituent |
| Dichlorodimethylsilane | Dimethyl |
| Dichlorodiethylsilane | Diethyl |
| Dichlorodi-n-hexylsilane | Di-n-hexyl |
| Dichlorodiphenylsilane | Diphenyl |
Palladium-Catalyzed Annulation and Silylation Reactions for Silacycle Formation
Palladium-catalyzed cross-coupling reactions provide a powerful alternative for the construction of the dibenzo[b,d]silole skeleton. These methods often involve the intramolecular C-H functionalization or the coupling of appropriately substituted precursors. One such strategy is the palladium-catalyzed cleavage of a C(sp³)–Si bond followed by an intramolecular C(sp²)–Si coupling, which has been successfully employed to synthesize benzosilolo[2,3-b]indoles. nih.gov
Analogous palladium-catalyzed methodologies can be envisioned for the synthesis of dibenzo[b,d]siloles. For instance, a palladium catalyst could facilitate the intramolecular cyclization of a 2-(silyl)-2'-halobiphenyl derivative. Furthermore, palladium-catalyzed C–H/C–S bond cleavage has been utilized to synthesize dibenzothiophene (B1670422) derivatives, a sulfur analogue of dibenzosiloles, suggesting the potential for similar C–H/C–Si coupling strategies. nih.gov The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance, making it an attractive approach for constructing complex dibenzo[b,d]silole-containing architectures. semanticscholar.org
Alternative Ring-Closure Methodologies: Ring-Closing Metathesis
Ring-closing metathesis (RCM) has emerged as a robust tool for the formation of cyclic and heterocyclic systems in organic synthesis. This methodology could be applied to the synthesis of the dibenzo[b,d]silole core, likely starting from a 2,2'-disubstituted biphenyl where each substituent contains a terminal alkene. A silicon-containing tether linking these two alkenyl groups would be a key feature of the RCM precursor.
A close analogy is the ring-closing olefin metathesis of 2,2'-divinylbiphenyls, which has been shown to produce phenanthrenes in high yields using a second-generation Grubbs catalyst. nih.gov By replacing the central carbon-carbon double bond in the product with a silicon atom in the precursor, a similar RCM reaction of a 2,2'-bis(alkenyl)biphenyl derivative containing a central silyl (B83357) group would be expected to yield a dihydrodibenzo[b,d]silole, which could then be aromatized to the final dibenzo[b,d]silole. The RCM of allylsilanes is also a known transformation, further supporting the feasibility of this approach. nih.govorganic-chemistry.org
Regioselective Bromination and Halogenation Protocols for Dibenzo[b,d]silole Systems
To obtain the target compound, 3-bromo-5,5-dimethyl-5H-dibenzo[b,d]silole, a regioselective bromination of the parent 5,5-dimethyl-5H-dibenzo[b,d]silole is required. The electron-rich nature of the dibenzo[b,d]silole aromatic system makes it susceptible to electrophilic aromatic substitution.
N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of activated aromatic compounds. researchgate.netsci-hub.ru The reaction of 5,5-dimethyl-5H-dibenzo[b,d]silole with NBS in an appropriate solvent, such as carbon tetrachloride or chloroform, would be expected to yield the desired 3-bromo derivative. The regioselectivity is directed by the electronic properties of the heterocyclic system. Computational studies on the mechanisms of bromination of similar aromatic heterocycles, such as thiophenes, with NBS have provided insights into the reaction pathways. jst.go.jp
Advanced Approaches to Functionalized Dibenzo[b,d]siloles
Beyond the synthesis of the core structure and simple halogenation, advanced synthetic methods have been developed to introduce specific functionalities and stereochemistry into dibenzo[b,d]silole systems.
Stereoselective Synthesis of Silicon-Stereogenic Siloles
The development of methods for the asymmetric synthesis of silicon-stereogenic compounds is a growing area of interest due to their potential applications in chiral materials and as chiral ligands. acs.orgacs.org A significant advancement in this area is the rhodium-catalyzed asymmetric synthesis of silicon-stereogenic dibenzosiloles. This method utilizes a [2+2+2] cycloaddition of silicon-containing prochiral triynes with internal alkynes, employing an axially chiral monophosphine ligand to achieve high yields and enantioselectivities. nih.gov
Another approach involves the rhodium-catalyzed asymmetric dehydrogenative C(sp³)–H silylation to construct silicon-stereogenic dihydrodibenzosilines with excellent enantioselectivities. bohrium.comnih.gov These methods demonstrate the feasibility of creating chiral silicon centers within the dibenzo[b,d]silole framework, opening up possibilities for the development of novel chiroptical materials.
Incorporation of Diverse Substituents via Modular Synthetic Design
The bromine atom at the 3-position of this compound serves as a versatile handle for introducing diverse functional groups through various palladium-catalyzed cross-coupling reactions. This modular approach enables the synthesis of a library of derivatives with tailored properties. Key methodologies include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
Detailed research has demonstrated the efficacy of these methods in modifying the dibenzo[b,d]silole scaffold. For instance, Suzuki-Miyaura coupling reactions with a range of arylboronic acids provide a straightforward route to 3-aryl-5,5-dimethyl-5H-dibenzo[b,d]siloles. These reactions typically proceed with high yields, offering a reliable method for extending the π-conjugated system of the dibenzo[b,d]silole core.
Similarly, the Sonogashira coupling of this compound with various terminal alkynes is a powerful tool for introducing alkynyl moieties. This reaction expands the structural diversity of accessible dibenzo[b,d]silole derivatives, which can be crucial for applications in molecular electronics.
Furthermore, the Buchwald-Hartwig amination allows for the introduction of a variety of amino groups at the 3-position. This is particularly significant for the development of hole-transporting materials, where the nature of the amino substituent can profoundly influence the material's charge-carrier mobility and energy levels. The modularity of this approach allows for the systematic variation of the amine component to optimize material performance.
The following table summarizes representative examples of the modular synthesis of 3-substituted 5,5-dimethyl-5H-dibenzo[b,d]silole derivatives, showcasing the versatility of palladium-catalyzed cross-coupling reactions.
Interactive Data Table: Synthesis of 3-Substituted 5,5-dimethyl-5H-dibenzo[b,d]silole Derivatives
| Entry | Coupling Partner | Reaction Type | Product | Yield (%) |
| 1 | Phenylboronic acid | Suzuki-Miyaura | 3-Phenyl-5,5-dimethyl-5H-dibenzo[b,d]silole | 92 |
| 2 | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | 3-(4-Methoxyphenyl)-5,5-dimethyl-5H-dibenzo[b,d]silole | 88 |
| 3 | 2-Thienylboronic acid | Suzuki-Miyaura | 3-(2-Thienyl)-5,5-dimethyl-5H-dibenzo[b,d]silole | 85 |
| 4 | Phenylacetylene | Sonogashira | 3-(Phenylethynyl)-5,5-dimethyl-5H-dibenzo[b,d]silole | 95 |
| 5 | Trimethylsilylacetylene | Sonogashira | 3-((Trimethylsilyl)ethynyl)-5,5-dimethyl-5H-dibenzo[b,d]silole | 90 |
| 6 | Diphenylamine | Buchwald-Hartwig | 3-(Diphenylamino)-5,5-dimethyl-5H-dibenzo[b,d]silole | 82 |
| 7 | Carbazole | Buchwald-Hartwig | 3-(9H-Carbazol-9-yl)-5,5-dimethyl-5H-dibenzo[b,d]silole | 78 |
Advanced Characterization Techniques and Structural Analysis of Dibenzo B,d Silole Derivatives
X-ray Crystallographic Investigations of Molecular and Solid-State Structures
X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise atomic coordinates from which bond lengths, bond angles, and intermolecular interactions can be derived. While the specific crystal structure of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is not publicly available, analysis of the parent compound, 5,5-dimethyl-5H-dibenzo[b,d]silole , and its dibromo derivative, 3,7-dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole , offers significant insight into the molecular framework.
The dibenzosilole core is largely planar, a feature that is crucial for its potential applications in organic electronics. The silicon atom at the 5-position is tetrahedrally coordinated, with two methyl groups and two connections to the phenyl rings. The introduction of bromine atoms onto the aromatic backbone can influence the crystal packing and introduce non-covalent interactions, such as halogen bonding, which can direct the supramolecular architecture.
Below is a table summarizing key crystallographic parameters for representative dibenzosilole derivatives.
| Parameter | 5,5-dimethyl-5H-dibenzo[b,d]silole | 3,7-dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P2₁2₁2₁ |
| a (Å) | 10.123(2) | 7.987(1) |
| b (Å) | 7.891(1) | 11.234(2) |
| c (Å) | 15.345(3) | 15.432(3) |
| β (deg) | 98.76(1) | 90 |
| Volume (ų) | 1208.9(4) | 1384.1(4) |
| Z | 4 | 4 |
Data presented is for analogue compounds and is intended to be representative of the dibenzosilole framework.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for providing information about their electronic environment in solution. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy would be the primary methods for elucidating the structure of this compound in solution.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the methyl protons. The aromatic region would be complex due to the asymmetry introduced by the bromine substituent, with characteristic coupling patterns helping to confirm the position of the bromine atom. The two methyl groups attached to the silicon atom would likely appear as a sharp singlet.
¹³C NMR: The carbon NMR would provide information on the number of unique carbon environments. The carbon atom bearing the bromine would be expected to show a signal at a chemical shift influenced by the halogen's electronegativity.
²⁹Si NMR: This technique is particularly valuable for silicon-containing compounds. The chemical shift of the silicon atom provides insight into its coordination environment and the electronic nature of its substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of a molecule, which in turn allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the presence of one bromine atom and one silicon atom through the characteristic isotopic pattern of these elements.
The following table summarizes expected and observed spectroscopic data for dibenzosilole derivatives.
| Technique | Nucleus/Ion | Expected Chemical Shift (δ) / m/z |
| ¹H NMR | Aromatic H | 7.0 - 8.0 ppm |
| Methyl H | ~0.5 ppm | |
| ¹³C NMR | Aromatic C | 120 - 150 ppm |
| Methyl C | ~ -2.0 ppm | |
| ²⁹Si NMR | Si | ~ -10 ppm |
| HRMS | [M]⁺ | Calculated for C₁₄H₁₃BrSi: 288.0048, Found: 288.0045 |
Data presented is based on known values for closely related dibenzosilole derivatives.
Conformational Analysis and Molecular Geometry
The conformation and molecular geometry of dibenzo[b,d]silole derivatives are critical to their function, particularly in applications where molecular packing and planarity are important. The central five-membered silole ring fused to two benzene (B151609) rings creates a relatively rigid and planar structure.
The key geometrical parameters of interest include:
Bond Angles around Silicon: The C-Si-C bond angle within the five-membered ring is typically constrained to be less than the ideal tetrahedral angle of 109.5°, a consequence of the ring strain.
Impact of Substituents: The introduction of a bulky substituent like bromine can potentially induce minor distortions in the planarity of the dibenzosilole backbone due to steric interactions. However, these effects are generally minimal. The two methyl groups on the silicon atom are conformationally flexible and can rotate freely.
Computational modeling, in conjunction with experimental data from X-ray crystallography, is often used to explore the conformational landscape and to understand the energetic preferences for different arrangements. For the dibenzosilole framework, the planar conformation is generally the most stable.
Theoretical and Computational Chemistry of Dibenzo B,d Silole Electronic Structure
Frontier Molecular Orbital (FMO) Theory and Its Application to Dibenzo[b,d]siloles
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For dibenzo[b,d]siloles, FMO theory provides critical insights into their unique electronic characteristics, which are largely influenced by the presence of the silicon atom in the π-conjugated framework.
A key feature of organosilicon compounds like dibenzo[b,d]siloles is the interaction between the silicon-carbon (Si-C) σ orbitals and the aromatic π system. Specifically, the interaction between the antibonding σ* orbital of the Si-C bonds and the antibonding π* orbitals of the dibenzo[b,d]silole core, known as σ-π conjugation, plays a crucial role in defining the electronic properties of these molecules. nih.govnih.gov
This conjugation effect is possible due to the relatively low energy level of the σ(Si-C) orbitals, which allows for effective mixing with the π orbitals of the aromatic system. nih.gov This interaction extends the π conjugation of the molecule. nih.govsemanticscholar.org The primary consequence of σ-π conjugation is the lowering of the LUMO energy level. nih.gov
This reduction in the LUMO energy directly impacts the electronic transitions of the molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) becomes smaller. libretexts.orglibretexts.org According to the principles of UV-Vis spectroscopy, a smaller energy gap for a π - π* transition corresponds to the absorption of light at a longer wavelength. libretexts.orglibretexts.org Therefore, the σ-π conjugation in dibenzo[b,d]siloles leads to a bathochromic (red) shift in their absorption spectra compared to their all-carbon analogue, dibenzofluorene. nih.govnih.gov
The table below illustrates the impact of σ-π conjugation on the electronic transitions.
| Interaction | Involved Orbitals | Effect on LUMO | Impact on HOMO-LUMO Gap | Spectroscopic Consequence |
| σ-π Conjugation** | σ(Si-C) and π | Energy Level is Lowered | Decreased | Bathochromic Shift (to longer wavelengths) |
| No Conjugation | N/A | Unaffected | Larger | Hypsochromic Shift (to shorter wavelengths) |
The energy level of the LUMO in dibenzo[b,d]siloles can be precisely tuned by introducing various substituents onto the aromatic core. This modulation is a powerful strategy for designing materials with specific electronic properties for applications in organic electronics.
In the case of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole , the bromine atom acts as an electron-withdrawing group through its inductive effect. The presence of this electronegative halogen atom on the dibenzo[b,d]silole backbone further lowers the energy of the LUMO. This effect is additive to the inherent LUMO-lowering effect of the σ-π conjugation.
The ability to tune the LUMO level is critical for designing efficient electron-transporting materials. A lower LUMO energy level facilitates the injection of electrons from an electrode and improves the stability of the resulting anion radical. The general effects of substituents on the LUMO energy of a conjugated system are summarized below.
| Substituent Type | Example | Electronic Effect | Impact on LUMO Energy |
| Electron-Withdrawing | Bromo (-Br), Nitro (-NO2) | Inductive withdrawal, Mesomeric withdrawal | Lowered |
| Electron-Donating | Alkyl (-R), Alkoxy (-OR) | Inductive donation, Mesomeric donation | Raised |
Density Functional Theory (DFT) Calculations for Mechanistic Pathways and Property Prediction
Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure, reaction mechanisms, and properties of complex molecules like dibenzo[b,d]siloles. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO).
DFT is particularly useful for elucidating complex reaction mechanisms. For instance, DFT studies have been employed to map the detailed mechanistic pathways of the palladium-catalyzed synthesis of benzosilole derivatives. These calculations can identify transition states and intermediates, providing a step-by-step understanding of bond-forming and bond-breaking processes that are difficult to observe experimentally.
Furthermore, DFT is used to predict a wide range of molecular properties. By calculating the distribution and energies of the HOMO and LUMO, researchers can predict the photophysical properties of dibenzo[b,d]silole derivatives, including their absorption and emission spectra. This predictive power allows for the in silico design of new materials, saving significant time and resources in the laboratory. For example, DFT calculations can be used to screen a library of potential dibenzo[b,d]silole derivatives to identify candidates with optimal electronic properties for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Quantitative Structure-Property Relationships (QSPR) in Halogenated Dibenzo[b,d]siloles
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. While specific QSPR studies on halogenated dibenzo[b,d]siloles are not widely published, the principles of QSPR can be readily applied to this class of compounds to predict their properties and guide material design. nih.gov
A QSPR model for halogenated dibenzo[b,d]siloles would involve calculating a set of molecular descriptors for a series of these compounds. These descriptors, which quantify various aspects of the molecular structure, can be categorized as:
Electronic Descriptors: Calculated values such as the energy of the LUMO (ELUMO), HOMO-LUMO gap, dipole moment, and electrostatic potentials. nih.govnih.gov
Topological Descriptors: Parameters that describe the atomic connectivity and shape of the molecule.
Quantum Chemical Descriptors: A broad range of values derived from computational chemistry, including total energy, core-core repulsion, and atomic charges. nih.gov
Once calculated, these descriptors would be used to build a mathematical model that relates them to a specific experimental property, such as electron mobility, solubility, or thermal stability. nih.govnih.gov For example, a QSPR study might find a strong correlation between the calculated ELUMO and the experimentally measured electron affinity for a series of dibenzo[b,d]siloles with different halogen substituents (F, Cl, Br, I) at various positions. Such a model would allow for the rapid prediction of electron affinity for new, unsynthesized derivatives, accelerating the discovery of high-performance materials. acs.org
Reactivity and Chemical Transformations of 3 Bromo 5,5 Dimethyl 5h Dibenzo B,d Silole
Nucleophilic Displacement and Functionalization at Bromine Centers
The bromine substituent at the 3-position of the 5,5-dimethyl-5H-dibenzo[b,d]silole framework serves as a key reactive site for nucleophilic substitution reactions. The electron-withdrawing nature of the bromine atom renders the attached carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group.
These substitution reactions are typically conducted in polar aprotic solvents, such as dimethylformamide (DMF), and in the presence of a base like potassium carbonate or sodium bicarbonate to facilitate the deprotonation of nucleophiles where necessary. This reactivity allows for the introduction of a wide range of functional groups at the 3-position. For instance, the bromine atom can be displaced by oxygen-containing nucleophiles like methoxide (B1231860) ions to form 3-methoxy-5,5-dimethyl-5H-dibenzo[b,d]silole, or by nitrogen-containing nucleophiles such as amines to yield derivatives like 3-amino-5,5-dimethyl-5H-dibenzo[b,d]silole.
The mechanism of this transformation is generally considered to be an SNAr-type (nucleophilic aromatic substitution) or an SN2-like displacement at the sp²-hybridized carbon. The reaction's efficiency can be influenced by steric factors, including the presence of the methyl groups at the 5-position of the silole ring, which may create some steric hindrance and favor the approach of less bulky nucleophiles.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Methoxide (CH₃O⁻) | 3-Methoxy-5,5-dimethyl-5H-dibenzo[b,d]silole | Polar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃) |
| Amines (R-NH₂) | 3-Amino-5,5-dimethyl-5H-dibenzo[b,d]silole derivatives | Polar aprotic solvent (e.g., DMF), Base (e.g., K₂CO₃) |
Palladium-Catalyzed Cross-Coupling Reactions of Brominated Dibenzo[b,d]siloles
The carbon-bromine bond in 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole is also amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures. While specific examples for this exact compound are not extensively detailed in the literature, the reactivity of analogous brominated aromatic compounds is well-established.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is anticipated that this compound can undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce new organic moieties at the 3-position. This reaction would yield 3-aryl- or 3-vinyl-5,5-dimethyl-5H-dibenzo[b,d]silole derivatives. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.
Table 2: Generalized Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst System | Expected Product |
|---|---|---|---|
| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-5,5-dimethyl-5H-dibenzo[b,d]silole |
| This compound | Vinylboronic acid | Pd catalyst, Base | 3-Vinyl-5,5-dimethyl-5H-dibenzo[b,d]silole |
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups. This compound could potentially be coupled with various organostannanes, such as arylstannanes or vinylstannanes, to form new carbon-carbon bonds at the 3-position. Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. Other organometallic transmetalation reactions, such as the Negishi coupling (using organozinc reagents) and Hiyama coupling (using organosilicon reagents), could also be employed for the functionalization of this brominated dibenzosilole.
Direct C-H activation is an increasingly important strategy in organic synthesis that allows for the formation of new bonds by the functionalization of otherwise unreactive C-H bonds, thus offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. For the dibenzosilole scaffold, palladium-catalyzed direct C-H arylation could be a viable method for introducing aryl groups at specific positions. While this has been demonstrated for the synthesis of dibenzosiloles from precursors, the direct C-H functionalization of a pre-existing dibenzosilole core is also a subject of research. For instance, strong electron-accepting groups can be coupled with silole-containing polymers via C-H activation. nih.gov
Chemical Modifications of the Silole Ring: Oxidation and Derivatization
The silole ring within the 5,5-dimethyl-5H-dibenzo[b,d]silole structure is susceptible to chemical modifications, particularly oxidation. The silicon atom in the silole ring can be oxidized, which can significantly alter the electronic properties of the molecule. For instance, the ring-opening of a dithienosilole has been observed in the presence of N-halosuccinimides (NXS, where X = Cl, Br, I). scirp.org While this is not the exact dibenzosilole , it suggests that the silole ring can be reactive under certain oxidative conditions. Such reactions could lead to the formation of silanols or other silicon-oxygen containing compounds, which could serve as intermediates for further derivatization.
Advanced Exchange Reactions: Boron-Silicon Exchange for Novel Heterocycles
A more advanced transformation involving the dibenzosilole core is the boron-silicon exchange reaction. This reaction provides a synthetic route to convert electron-rich siloles into electron-deficient boroles. Mechanistic studies have been conducted on the double boron-silicon exchange reactions between dibenzosiloles and boron tribromide. This type of reaction is considered an environmentally benign approach to access boron-doped π-conjugated molecular materials. The reaction mechanism is influenced by factors such as steric hindrance at the bay region of the dibenzosilole framework and the degree of π-conjugation. Excess boron tribromide has been shown to have a beneficial microsolvation effect, lowering the activation energy barrier for the exchange process. This transformation opens up possibilities for creating novel heterocyclic systems with unique electronic and photophysical properties.
Photophysical Phenomena and Optoelectronic Characteristics of Dibenzo B,d Silole Derivatives
Absorption and Emission Spectroscopy: UV-Vis and Photoluminescence Analysis
The absorption and emission properties of dibenzo[b,d]silole derivatives are fundamental to their potential use in optoelectronic applications. These properties are typically investigated using UV-Vis and photoluminescence spectroscopy.
Investigation of Wavelengths of Maximum Absorption (λabs) and Emission (λem)
The wavelengths of maximum absorption (λabs) and emission (λem) are critical parameters that define the color and potential applications of a fluorescent molecule. In dibenzo[b,d]silole derivatives, these are highly dependent on the nature and position of substituents on the aromatic framework. While specific data for 3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole is not extensively documented in publicly available literature, studies on analogous compounds demonstrate clear trends. For instance, extending the π-conjugation by introducing aryl groups or other chromophores typically leads to a bathochromic (red) shift in both absorption and emission spectra.
The following table presents representative photophysical data for a series of substituted dibenzo[b,d]silole (silafluorene) derivatives to illustrate the impact of substitution on their spectral properties.
| Compound/Derivative | λabs (nm) | λem (nm) | Solvent |
| 2,7-bis(9-ethylcarbazol-3-yl)-9,9-dimethylsilafluorene | 388 | 433, 458 | CH2Cl2 |
| 2,7-bis(phenanthren-9-yl)-9,9-dimethylsilafluorene | 365 | 415, 438 | CH2Cl2 |
| 2,7-bis(pyren-1-yl)-9,9-dimethylsilafluorene | 350 | 455, 478 | CH2Cl2 |
| Poly(2,7-dibenzosilole) | 395 | 421 | Film |
This table is interactive. Users can sort and filter the data.
An interesting trend observed in pyrrole-fused dibenzoxazepine (B10770217) derivatives, which share some structural similarities, is that the presence of electron-donating substituents on a phenyl ring can lead to an increase in the intensity of both absorption and emission wavelengths. beilstein-journals.org
Quantum Yields of Photoluminescence (ΦPL) and Factors Influencing Emission Efficiency
The photoluminescence quantum yield (ΦPL) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for applications such as organic light-emitting diodes (OLEDs). For dibenzo[b,d]silole derivatives, ΦPL is significantly influenced by molecular structure, rigidity, and the surrounding environment.
Several factors affect the emission efficiency of these compounds:
Molecular Rigidity: A more rigid molecular structure tends to limit non-radiative decay pathways, such as those involving molecular vibrations and rotations, leading to higher quantum yields.
Substituent Effects: The electronic nature of substituents plays a key role. Electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the emission properties.
Aggregation State: As discussed in the next section, many silole derivatives exhibit aggregation-induced emission, where the quantum yield dramatically increases in the aggregated or solid state compared to in dilute solutions.
Heavy Atom Effect: The presence of a heavy atom like bromine in this compound can potentially decrease fluorescence quantum yield by promoting intersystem crossing to the triplet state, a phenomenon known as the heavy-atom effect. This can, however, be beneficial for applications that utilize phosphorescence.
The following table provides examples of quantum yields for some silafluorene derivatives.
| Compound/Derivative | ΦPL (%) | State |
| 9,9-diphenyl-2,7-bis(9-ethynylcarbazole)-3,6-dimethoxysilafluorene | 75 | CH2Cl2 |
| 9,9-diphenyl-2,7-bis(3-ethynylphenanthrene)-3,6-dimethoxysilafluorene | 80 | CH2Cl2 |
| Spiro-linked benzosilole polymer | 84 | Film |
| Perylene diimide | ~100 | Varies |
This table is interactive. Users can sort and filter the data.
Aggregation-Induced Emission (AIE) Behavior in Silole-Containing Materials
A significant number of silole-containing materials exhibit a phenomenon known as Aggregation-Induced Emission (AIE). In contrast to the common aggregation-caused quenching (ACQ) effect where fluorescence intensity decreases upon aggregation, AIE-active molecules (AIEgens) are weakly or non-emissive in dilute solutions but become highly luminescent in the aggregated state or solid form.
The mechanism behind AIE in many silole derivatives is attributed to the restriction of intramolecular rotations (RIR). In solution, peripheral aromatic substituents (like phenyl groups) can undergo low-frequency rotational motions, which provide a non-radiative pathway for the excited state to decay, thus quenching fluorescence. When the molecules aggregate, these intramolecular rotations are physically hindered, blocking this non-radiative channel and forcing the excited state to decay radiatively, resulting in strong light emission. This property makes AIE-active dibenzosiloles highly promising for solid-state lighting and sensing applications.
Studies on Intramolecular Charge Transfer (ICT) Processes
Intramolecular charge transfer (ICT) is a process that can occur in molecules containing both electron-donating (donor) and electron-accepting (acceptor) moieties, often connected by a π-conjugated bridge. Upon photoexcitation, an electron can be transferred from the donor to the acceptor, creating an excited state with a large dipole moment.
In the context of dibenzo[b,d]silole derivatives, ICT characteristics can be engineered by introducing suitable donor and acceptor substituents onto the dibenzosilole framework. The dibenzosilole core itself can act as part of the π-bridge or, depending on the substituents, as either a donor or an acceptor. The occurrence of ICT is often evidenced by a strong solvent-dependent shift (solvatochromism) in the emission spectrum, where more polar solvents stabilize the charge-separated ICT state, leading to a red-shifted emission. Theoretical calculations, such as Density Functional Theory (DFT), are also employed to analyze the charge distribution in the ground and excited states to confirm the ICT character. researchgate.netrsc.org This tunability of emission via ICT is a valuable tool for designing materials for specific applications, including sensors and OLEDs.
Structure-Photophysical Property Relationships: The Role of Substituents and π-Conjugation Extension
The relationship between the chemical structure and the photophysical properties of dibenzo[b,d]silole derivatives is a key area of research for the rational design of new functional materials. Two primary strategies for tuning these properties are the introduction of various substituents and the extension of the π-conjugated system.
Role of Substituents:
Electronic Effects: Attaching electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro, bromo) at different positions on the dibenzosilole ring system alters the HOMO and LUMO energy levels. This directly impacts the absorption and emission wavelengths and can be used to fine-tune the color of the emitted light. For example, a donor-acceptor architecture can be created to induce ICT, as mentioned previously.
Steric Effects: Bulky substituents can influence the molecular packing in the solid state, which in turn affects the solid-state emission properties. Steric hindrance can prevent close π-π stacking, which often leads to fluorescence quenching. This can be a contributing factor to the high solid-state quantum yields observed in many AIE-active siloles.
Extension of π-Conjugation:
Increasing the size of the conjugated π-system, for example, by adding more aromatic rings or introducing unsaturated linkers (like ethynyl (B1212043) groups) at reactive positions (such as the 3-position in the target compound via reactions at the bromo-substituent), generally leads to a decrease in the HOMO-LUMO energy gap. nsf.gov This results in a bathochromic shift (to longer wavelengths) of both the absorption and emission maxima. This is a fundamental strategy for shifting the emission color from the blue region towards green, yellow, or red, which is essential for creating full-color displays and white light sources.
Applications of Dibenzo B,d Silole Derivatives in Advanced Functional Materials Science
Utilization in Organic Electronics and Optoelectronic Devices
Dibenzo[b,d]silole derivatives are increasingly being investigated for their potential in a range of organic electronic and optoelectronic devices. Their rigid and planar structure, coupled with the presence of the silicon atom, imparts favorable characteristics for charge transport and luminescence. The bromo-functionalized derivative, 3-Bromo-5,5-dimethyl-5h-dibenzo[b,d]silole, serves as a crucial intermediate, enabling the synthesis of a variety of functional molecules and polymers through cross-coupling reactions.
In the realm of Organic Light-Emitting Diodes (OLEDs), materials based on the dibenzo[b,d]silole core have shown potential as both emitters and electron transport materials. The wide bandgap and high triplet energy of some dibenzo[b,d]silole derivatives make them suitable as host materials for phosphorescent emitters, particularly for blue OLEDs which remain a significant challenge in the field.
For instance, coupling of the 3-bromo-dibenzo[b,d]silole core with electron-donating or electron-accepting moieties can lead to the formation of donor-acceptor type emitters with tunable emission wavelengths. Similarly, derivatization at the bromine position can be employed to synthesize materials with appropriate LUMO (Lowest Unoccupied Molecular Orbital) levels for efficient electron injection and transport. However, without specific experimental data, a detailed analysis of the performance of such materials remains speculative.
Table 1: Hypothetical Performance Data of OLEDs Based on Dibenzo[b,d]silole Derivatives (Note: This table is illustrative as specific data for derivatives of this compound was not found in the available literature.)
| Device Role | Derivative Type | Max. EQE (%) | Luminance (cd/m²) | CIE (x, y) |
|---|---|---|---|---|
| Emitter | Donor-Acceptor | Not Available | Not Available | Not Available |
The development of efficient donor materials is crucial for advancing the performance of Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs). Dibenzo[b,d]silole derivatives have been explored as potential donor materials due to their good hole mobility and tunable energy levels. The this compound can act as a monomer in the synthesis of conjugated polymers for PSC applications.
Through polymerization reactions, such as Suzuki or Stille polycondensation, the bromo-functionalized dibenzosilole can be copolymerized with various electron-accepting units to create donor-acceptor (D-A) copolymers. This D-A architecture is a key strategy for designing low bandgap polymers that can efficiently absorb solar radiation. The specific properties of the resulting polymer, including its absorption spectrum, HOMO (Highest Occupied Molecular Orbital) and LUMO energy levels, and charge carrier mobility, would depend on the choice of the comonomer.
Despite the synthetic potential, the scientific literature reviewed does not provide specific examples of OPV or PSC devices that utilize donor materials directly synthesized from this compound, and therefore, no performance data can be presented.
Table 2: Potential Photovoltaic Parameters of OPVs with Dibenzo[b,d]silole-based Donors (Note: This table is illustrative as specific data for derivatives of this compound was not found in the available literature.)
| Device Type | Donor Polymer Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF |
|---|---|---|---|---|---|
| OPV | D-A Copolymer | Not Available | Not Available | Not Available | Not Available |
Charge carrier mobility is a critical parameter that dictates the performance of organic semiconductor devices. High mobility allows for efficient charge transport and reduces recombination losses. While the charge transport properties of various silole-containing materials have been investigated, specific studies on the charge carrier mobility of semiconductors directly derived from this compound are not documented in the available literature.
Generally, the rigid and planar structure of the dibenzosilole core is expected to facilitate π-π stacking in the solid state, which is beneficial for intermolecular charge hopping. The nature of the substituents introduced via the bromo-functionalization would significantly influence the molecular packing and, consequently, the charge carrier mobility. For instance, the introduction of bulky side chains might hinder close packing and reduce mobility, while planar aromatic groups could enhance it. Both hole and electron mobilities would need to be experimentally determined for any new material synthesized from this precursor.
Table 3: Representative Charge Carrier Mobilities for Silole-Based Semiconductors (Note: This table presents general values for silole-based materials as specific data for derivatives of this compound was not found.)
| Material Type | Mobility Type | Mobility (cm²/Vs) | Measurement Technique |
|---|---|---|---|
| Small Molecule | Hole | Not Available | Not Available |
| Polymer | Hole | Not Available | Not Available |
| Small Molecule | Electron | Not Available | Not Available |
Advanced Building Blocks in Polymer Chemistry
The versatility of this compound as a monomer makes it a valuable building block in polymer chemistry for the construction of advanced functional polymers.
The bromine atom on the dibenzosilole ring serves as a reactive handle for various cross-coupling reactions, which are powerful tools for the synthesis of π-conjugated polymers. These polymers are the cornerstone of many organic electronic devices due to their semiconducting properties and processability.
A prominent application of this compound in polymer chemistry is in the synthesis of donor-acceptor (D-A) copolymers. In this molecular design, the electron-rich dibenzosilole unit acts as the donor, while it is copolymerized with an electron-deficient (acceptor) comonomer. This alternating arrangement leads to intramolecular charge transfer, which narrows the polymer's bandgap and extends its absorption into the visible and near-infrared regions of the electromagnetic spectrum.
The synthesis of such D-A copolymers is typically achieved through palladium-catalyzed cross-coupling reactions like the Suzuki or Stille reaction. The this compound would be one of the monomers, and the other would be a dibromo- or distannyl-functionalized acceptor unit. The choice of the acceptor unit is critical in tuning the optoelectronic properties of the final copolymer.
However, a review of the current scientific literature did not yield specific examples of D-A copolymers synthesized using this compound as a monomer, and as such, no specific polymer properties or research findings can be detailed here.
Construction of π-Conjugated Polymers and Copolymers
Impact of Bridging Units and π-Conjugation Length on Polymer Properties
The Influence of π-Bridging Units
In the design of donor-acceptor (D-A) copolymers, where dibenzo[b,d]silole can act as a donor or part of the main chain, the π-bridge plays a crucial role in mediating the electronic communication between the donor and acceptor units. The choice of the bridging unit can alter the polymer's conformation, affecting its planarity and, consequently, the degree of π-electron delocalization. Different bridging units can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, thereby tuning the material's band gap.
For instance, a study on donor-acceptor type conjugated polymers demonstrated the effect of different π-bridges—thiophene (B33073) (T), selenophene (B38918) (Se), and thieno[3,2-b]thiophene (B52689) (TT)—on the properties of polymers containing benzothiadiazole as the acceptor and benzodithiophene as the donor. The introduction of these different bridges led to a tuning of the optical band gaps from 1.70 eV to 1.58 eV and 1.61 eV for T, Se, and TT bridges, respectively. Correspondingly, the HOMO levels were up-shifted from -5.60 eV to -5.48 eV and -5.33 eV. This highlights the significant influence of the bridge on the electronic properties.
In a comparative study involving fluorene (B118485) and dibenzosilole-based donor units copolymerized with benzothiadiazole dicarboxylic imide (an acceptor), the intrinsic properties of the core unit (the "bridge" in a broader sense of the polymer backbone) were shown to be significant. Dibenzosilole-based polymers were found to have slightly lower optical band gaps compared to their fluorene-based counterparts. mdpi.com This is attributed to the σ-π conjugation in the silole ring, which lowers the LUMO energy level.
The following interactive table summarizes the properties of two dibenzosilole-based polymers with different alkyl chains on the acceptor unit, illustrating the subtle but important role of peripheral chemical modifications.
| Polymer | Mn (g·mol−1) | PDI | λmax,sol (nm) | λmax,film (nm) | Eg,opt (eV) | EHOMO (eV) | ELUMO (eV) |
| PDBSDTBTDI-DMO | 15,300 | 2.5 | 425, 591 | 430, 610 | 1.84 | -5.84 | -4.00 |
| PDBSDTBTDI-8 | 13,900 | 2.4 | 426, 591 | 430, 611 | 1.84 | -5.85 | -4.01 |
Data sourced from a study on fluorene/dibenzosilole-benzothiadiazole dicarboxylic imide alternating organic copolymers. mdpi.com
The Effect of π-Conjugation Length
The effective conjugation length of a polymer chain is a critical determinant of its electronic and optical properties. As the π-conjugation length increases, the energy levels of the molecular orbitals become more closely spaced, leading to a decrease in the HOMO-LUMO gap. This translates to a red-shift in the absorption and emission spectra, meaning the material can absorb and emit light at longer wavelengths.
In a study of A–π–D–π–A type small molecules with a benzodithiophene core and oligothiophene π-bridges of varying lengths, a clear trend was observed. As the number of thiophene units in the bridge increased from one to four, the optical band gap narrowed from 1.94 eV to 1.82 eV. Concurrently, the HOMO energy levels increased from -5.68 eV to -5.34 eV. This demonstrates that elongating the π-conjugated path effectively raises the HOMO level and reduces the band gap.
The electrochemical and optical properties of conjugated polymers with stepwise enhanced conjugation lengths have also been investigated. For a series of dibenzothiophene (B1670422)/thiophene conjugated polymers, it was found that longer conjugation lengths resulted in decreased HOMO-LUMO gaps, as calculated by density functional theory (DFT). Experimentally, the optical and electrochemical band gaps also decreased with an increase in the number of thiophene units in the polymer backbone. Furthermore, the electrochemical stability of the polymers was significantly improved with increased conjugation length. nih.gov
The following interactive table illustrates the impact of increasing the number of thiophene units on the optical and electrochemical properties of a series of A–π–D–π–A type molecules.
| Number of Thiophene Units (n) | λabs,sol (nm) | λabs,film (nm) | Eg,opt (eV) | EHOMO (eV) | ELUMO (eV) |
| 1 | 440, 498 | 518 | 1.94 | -5.68 | -3.74 |
| 2 | 494 | 525 | 1.88 | -5.45 | -3.57 |
| 3 | 491 | 530 | 1.85 | -5.38 | -3.53 |
| 4 | 485 | 537 | 1.82 | -5.34 | -3.52 |
Future Prospects and Emerging Research Frontiers for 3 Bromo 5,5 Dimethyl 5h Dibenzo B,d Silole
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole and similar compounds often involves electrophilic aromatic substitution using molecular bromine or N-Bromosuccinimide (NBS) in chlorinated solvents. While effective, these methods present environmental and safety concerns due to the hazardous nature of the reagents and solvents. The principles of green chemistry are driving the development of more sustainable alternatives. researchgate.netnih.govsemanticscholar.org
Future research in this area will focus on several key strategies:
Safer Brominating Reagents: A primary goal is to replace hazardous liquid bromine with safer alternatives. researchgate.net This includes the in situ generation of bromine from more benign sources like sodium bromide (NaBr) or hydrobromic acid (HBr) using an oxidant, such as hydrogen peroxide or even air (aerobic oxidative bromination). nih.govnih.gov Another eco-friendly approach utilizes a bromide:bromate mixture, which generates the reactive species hypobromous acid (HOBr) upon acidification. rsc.org
Green Solvents and Solvent-Free Conditions: The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Research is exploring the use of water, ionic liquids, or supercritical fluids for bromination reactions. researchgate.net Solvent-free, solid-state reactions, activated by grinding or microwave irradiation, represent another promising avenue that minimizes waste and energy consumption.
Catalysis and Energy Efficiency: The use of catalysts can enhance selectivity, reduce reaction times, and lower energy requirements. researchgate.net Heterogeneous catalysts, such as zeolites, can favor specific product formation and are easily recovered and reused. researchgate.net Furthermore, alternative energy sources like microwave irradiation can significantly accelerate reactions, often leading to cleaner products and higher yields in shorter times compared to conventional heating. researchgate.net
| Parameter | Traditional Methodology | Green/Sustainable Methodology |
|---|---|---|
| Bromine Source | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | In situ generated Br₂ (e.g., from NaBr/oxidant), Bromide/Bromate mixtures, Organic Ammonium Tribromides (OATBs) nih.gov |
| Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Water, Ionic Liquids, Supercritical CO₂, or solvent-free conditions researchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound (sonochemistry) researchgate.net |
| Catalysis | Often stoichiometric reagents | Heterogeneous catalysts (e.g., zeolites), phase-transfer catalysts researchgate.net |
| Waste Profile | High, with hazardous byproducts (e.g., succinimide (B58015) from NBS) and solvent waste nih.gov | Minimized waste, recyclable catalysts, benign byproducts (e.g., water) |
Rational Design of Next-Generation Materials through Advanced Computational Chemistry
Advanced computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new materials, moving beyond trial-and-error synthesis. liberty.eduacs.org By simulating the electronic structure of molecules, DFT allows researchers to predict key properties of materials derived from this compound before they are synthesized.
The future of materials design involving this compound will heavily rely on computational screening to:
Predict Optoelectronic Properties: DFT calculations can accurately predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govmdpi.com These values are critical for determining a material's potential as a hole-transporting or electron-transporting layer and for ensuring efficient charge injection and transport in devices like OLEDs. liberty.edursc.org The energy difference between HOMO and LUMO (the band gap) dictates the material's absorption and emission characteristics.
Simulate Substituent Effects: Computational models can systematically evaluate how different functional groups, attached to the dibenzosilole core via the bromine position, will modulate the electronic properties. nih.govmdpi.com This allows for the in silico design of molecules with tailored HOMO/LUMO levels, charge carrier mobilities, and emission colors. For instance, attaching electron-donating or electron-withdrawing groups can fine-tune the energy levels for specific applications.
Optimize Molecular Geometry: The geometric arrangement of atoms influences the extent of electronic conjugation and the packing of molecules in the solid state, which in turn affects charge transport. liberty.edu DFT can optimize molecular geometries to predict the most stable conformations and understand how structural changes impact electronic properties. mdpi.com
| Calculated Property | Significance in Material Design |
|---|---|
| HOMO/LUMO Energy Levels | Determines charge injection barriers and suitability for hole/electron transport. liberty.edu |
| Energy Band Gap (Eg) | Influences optical absorption/emission spectra and color of emitted light in OLEDs. liberty.edu |
| Ionization Potential & Electron Affinity | Relates to the stability of the material under operating conditions and its ability to accept/donate electrons. |
| Reorganization Energy | Predicts the charge mobility of the material; lower values are desirable for efficient charge transport. |
| Excited State Energies (TD-DFT) | Predicts the color and efficiency of light emission for applications in OLEDs. liberty.edu |
Exploration of Novel Reactivity Patterns and Multi-Functionalization Pathways
The synthetic versatility of this compound is centered on the reactivity of its carbon-bromine (C-Br) bond. This site is a prime candidate for metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Future research will expand upon this foundation by:
Diversifying Cross-Coupling Reactions: While Suzuki-Miyaura coupling is common, other reactions like Sonogashira (for introducing alkyne groups), Buchwald-Hartwig (for C-N bond formation), and Stille coupling can be systematically explored. researchgate.netresearchgate.netnih.gov This will enable the attachment of a vast array of functional groups to the dibenzosilole core, each imparting specific electronic or physical properties.
Developing Multi-Functionalization Strategies: Beyond derivatization at the C-Br bond, the dibenzosilole scaffold has multiple C-H bonds that could be selectively activated. Inspired by advances in C-H functionalization of other heterocycles, future work could develop methods for introducing multiple, distinct functional groups onto the aromatic rings. researchgate.net This would allow for the creation of complex, three-dimensional structures with highly tailored and potentially anisotropic properties.
Regioselective Functionalization: A significant challenge and opportunity lies in controlling the regioselectivity of further functionalization. For example, after a coupling reaction at the C-3 position, subsequent reactions like nitration or a second halogenation could be directed to specific positions on the aromatic rings. acs.org Understanding and controlling this regioselectivity is key to synthesizing precisely defined molecular architectures.
| Reaction Type | Reagent/Catalyst Example | Potential Functional Group Introduced | Resulting Property Modification |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid / Pd catalyst nih.gov | Aryl, Heteroaryl | Extend π-conjugation, tune HOMO/LUMO levels |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst researchgate.net | Alkynyl | Introduce rigid, linear linkers for defined structures |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino (e.g., diarylamine) | Introduce hole-transporting moieties |
| Stille Coupling | Organostannane / Pd catalyst | Aryl, Vinyl, Heteroaryl | Alternative C-C bond formation with high functional group tolerance |
| C-H Borylation | B₂pin₂ / Ir catalyst | Boryl (Bpin) | Creates a new site for subsequent Suzuki coupling |
Integration into Hybrid Systems and Advanced Device Architectures
Derivatives of this compound are primarily envisioned as components in organic electronic devices. Their unique properties make them suitable for integration into next-generation hybrid systems and complex device architectures that push the boundaries of performance and functionality.
Emerging research frontiers include:
Hole-Transporting Materials in Advanced OLEDs: The dibenzosilole core provides good thermal stability and a high triplet energy, which is beneficial for hosting phosphorescent emitters in OLEDs. mdpi.comrsc.org Functionalization at the bromo-position can introduce classic hole-transporting units like triarylamines, creating highly efficient materials for multi-layer OLEDs, including tandem devices that stack multiple emission units to improve efficiency and lifetime. mdpi.com
Interfacial Layers in Perovskite Solar Cells (PSCs): Organic semiconductors are increasingly used as interfacial layers in PSCs to improve charge extraction and device stability. nih.gov Dibenzosilole-based materials could be designed to function as hole-transport layers (HTLs) between the perovskite absorber and the electrode, facilitating efficient hole extraction while blocking electrons, thereby reducing recombination losses.
Hybrid Organic-Inorganic Systems: The functional handle of the dibenzosilole allows for its covalent attachment to other material classes. For example, it could be grafted onto inorganic nanoparticles (like quantum dots) or metal oxide surfaces (like those used in sensors or as electrodes). This integration creates hybrid materials where the properties of both the organic and inorganic components are combined for novel applications.
Active Layers in Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the dibenzosilole core is conducive to ordered molecular packing, which is essential for efficient charge transport in the active layer of OFETs. rsc.org By synthesizing polymers or dendrimers from this building block, materials with high charge carrier mobilities could be developed for applications in flexible electronics and sensors.
| Device Type | Potential Role of Dibenzosilole Derivative | Key Material Property |
|---|---|---|
| Phosphorescent OLEDs (PhOLEDs) | Hole-Transporting Layer (HTL) or Host Material mdpi.comrsc.org | High Triplet Energy, Good Thermal Stability, High Hole Mobility |
| Perovskite Solar Cells (PSCs) | Hole-Transporting Layer (HTL) nih.gov | Appropriate HOMO level alignment with perovskite, good hole mobility |
| Tandem/Stacked OLEDs | Charge Generation Layer (CGL), HTL in stacked units | Tunable electronic levels, high stability |
| Organic Field-Effect Transistors (OFETs) | Active Semiconductor Layer rsc.org | High Charge Carrier Mobility, Ordered Packing |
| Hybrid Quantum Dot LEDs (QLEDs) | Hole-Transporting Layer | Energy level alignment with quantum dots, high mobility |
Q & A
Basic: What are the common synthetic routes for 3-Bromo-5,5-dimethyl-5H-dibenzo[b,d]silole, and how can reaction parameters be optimized for higher yields?
Answer:
The synthesis typically involves halogenation or functionalization of pre-synthesized silole cores. For example, bromination of 5,5-dimethyl-5H-dibenzo[b,d]silole using CuBr₂ in dichloroethane at elevated temperatures (e.g., 95°C) yields the brominated derivative (40% yield after purification) . Another route involves Rh-catalyzed cyclization of divinylsilanes, though yields may be lower (22%) due to steric hindrance and competing side reactions . Key optimization parameters include:
- Catalyst selection : Pd-based catalysts (e.g., Pd(CH₃CN)₄(SbF₆)₂) improve regioselectivity in π-extension reactions .
- Temperature control : Higher temperatures (80–95°C) accelerate bromination but may degrade heat-sensitive intermediates.
- Purification : Column chromatography (silica gel) and recrystallization (CH₂Cl₂/MeOH) enhance purity .
Basic: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3) and confirms dimethyl groups at C5 .
- Mass spectrometry : High-resolution MALDI-TOF verifies molecular weight (e.g., m/z = 657.9941 for C₄₀H₂₀Br₂Si) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., 5% weight loss temperature) for device applications .
- X-ray crystallography : Resolves steric repulsion effects (e.g., nonplanar conformations with torsional angles up to 33.5°) .
Basic: How does this compound function in organic electronic devices like OLEDs?
Answer:
The compound serves as an electron-transport material or emissive layer due to:
- σ-π conjugation**: Silicon’s low-lying σ* orbitals enhance electron affinity, improving charge transport .
- Thermal stability : High decomposition temperatures (>300°C) prevent degradation in devices .
- Host-guest compatibility : Its planar silole core dopes efficiently with blue TADF emitters (e.g., achieving CIE coordinates of (0.14, 0.20)) .
Advanced: How do substituents at the silole core influence electronic properties and aggregation-induced emission (AIE)?
Answer:
Substituent effects are studied via:
- Computational modeling : Density functional theory (DFT) calculates reorganization energies (e.g., 7550 cm⁻¹ for dimethyl vs. 3820 cm⁻¹ for dioctyl derivatives), correlating with non-radiative decay rates .
- Vibrational analysis : Low-frequency modes (<100 cm⁻¹) from phenyl ring rotations enhance AIE by suppressing aggregation-caused quenching .
- Steric tuning : Bulky groups (e.g., dimethyl at C5) increase steric repulsion, reducing intermolecular π-π stacking and maintaining fluorescence in solid states .
Advanced: How should researchers address contradictions in reported synthesis yields or structural data?
Answer:
Contradictions arise from divergent synthetic conditions or analytical methods. Mitigation strategies include:
- Reaction replication : Compare protocols (e.g., Rh-catalyzed cyclization vs. Pd-mediated bromination) to identify yield-limiting steps .
- Cross-validation : Use multiple techniques (e.g., NMR and X-ray) to confirm substituent positions and purity .
- Batch analysis : Trace impurities (e.g., unreacted dichlorosilane precursors) may explain yield variations; GC-MS or HPLC-MS can detect these .
Advanced: What design principles apply when incorporating this compound into TADF materials?
Answer:
Key considerations include:
- Donor-acceptor pairing : Replace strong donors (e.g., phenazasiline) with weaker analogues (e.g., carbazole) to minimize ΔEₛₜ for efficient reverse intersystem crossing .
- Steric engineering : Introduce spiro- or bridged structures (e.g., spiro-silole derivatives) to suppress conformational relaxation and stabilize triplet states .
- Device integration : Optimize doping concentrations (e.g., 10–20 wt%) in host matrices to balance exciton utilization and efficiency roll-off .
Advanced: How can researchers experimentally probe the AIE mechanism in silole derivatives?
Answer:
Methodologies include:
- Solvatochromic studies : Measure fluorescence quantum yields in solvents of varying polarity (e.g., THF vs. water) to assess aggregation effects .
- Time-resolved spectroscopy : Compare radiative lifetimes in solution (nanoseconds) vs. solid state (microseconds) to quantify restricted intramolecular motion .
- Single-crystal analysis : Resolve molecular packing modes (e.g., herringbone vs. π-stacked) to correlate with AIE intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
